REACTION_SMILES
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[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[N+:1]([O-:2])(=[O:3])[c:4]1[n:5][cH:6][c:7]([NH:10][CH2:11][CH2:12][O:13][Si:14]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH2:19][CH3:20])[n:8][cH:9]1>>[NH2:1][c:4]1[n:5][cH:6][c:7]([NH:10][CH2:11][CH2:12][O:13][Si:14]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH2:19][CH3:20])[n:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC[Si](CC)(CC)OCCNc1cnc([N+](=O)[O-])cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Si](CC)(CC)OCCNc1cnc([N+](=O)[O-])cn1
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Name
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Type
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product
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Smiles
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CC[Si](CC)(CC)OCCNc1cnc(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |